Cas no 64768-20-3 (2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose)
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose Chemical and Physical Properties
Names and Identifiers
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- 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose
- 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose
- 2,3,4,6-TETRA-O-BENZYL-D-GLUCOPYRANOSE
- b-D-Glucopyranose,2,3,4,6-tetrabenzoate
- 2,3,4,6-TETRA-O-BENZYL-D-GLUCOPYRANOSIDE
- CT0265
- 2,3,4,6-Tetrabenzoyl-D-glucopyranose
- D-Glucopyranose 2,3,4,6-tetrabenzoate
- T2020
- 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose
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- MDL: MFCD09264713
- Inchi: 1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34-/m1/s1
- InChI Key: FCDYAJBVISGNLC-UCDCFHRCSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1COC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)O
Computed Properties
- Exact Mass: 596.16800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 44
- Rotatable Bond Count: 13
- Complexity: 959
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 135
Experimental Properties
- Color/Form: White lens powder
- Melting Point: 120.0 to 124.0 deg-C
- PSA: 134.66000
- LogP: 4.23740
- Solubility: Not determined
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose Security Information
- WGK Germany:3
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T834824-250mg |
2,3,4,6-Tetra-O-benzoyl-D-glucopyranose |
64768-20-3 | >90%(HPLC) | 250mg |
885.00 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013596-250mg |
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose |
64768-20-3 | 90% | 250mg |
¥632 | 2024-05-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93620-250mg |
2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose |
64768-20-3 | 90% | 250mg |
¥638.0 | 2023-09-06 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68358-1g |
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose |
64768-20-3 | 98% | 1g |
¥2571.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68358-100mg |
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose |
64768-20-3 | 98% | 100mg |
¥408.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68358-250mg |
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose |
64768-20-3 | 98% | 250mg |
¥902.00 | 2022-04-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T139138-1g |
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose |
64768-20-3 | ≥90.0%(HPLC) | 1g |
¥2499.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T139138-250mg |
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose |
64768-20-3 | ≥90.0%(HPLC) | 250mg |
¥759.90 | 2023-08-31 | |
| eNovation Chemicals LLC | D606878-1g |
2,3,4,6-TETRA-O-BENZYL-D-GLUCOPYRANOSE |
64768-20-3 | 90% | 1g |
$880 | 2024-06-05 | |
| eNovation Chemicals LLC | D961104-250mg |
b-D-Glucopyranose, 2,3,4,6-tetrabenzoate |
64768-20-3 | 90.0% | 250mg |
$150 | 2024-06-06 |
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose Suppliers
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
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Additional information on 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose
Introduction to 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose (CAS No: 64768-20-3)
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose, with the chemical formula C34H26O14, is a well-documented derivative of glucose that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound is characterized by the presence of four benzoyl groups strategically attached to the hydroxyl positions of the glucose molecule. The systematic name underscores its structural complexity and highlights its utility as a versatile intermediate in synthetic chemistry. As per its CAS number 64768-20-3, it is a reference identifier that ensures consistency in scientific literature and industrial applications.
The synthesis and application of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose have been extensively explored due to its role as a protecting group in carbohydrate chemistry. The benzoylation process enhances the stability of the glucose ring against hydrolysis and oxidation, making it an invaluable tool in multi-step synthetic pathways. This compound is particularly useful in the preparation of glycosides and other carbohydrate-based molecules, where selective protection and deprotection are critical.
In recent years, advancements in glycobiology have further highlighted the importance of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose. Glycans, which are complex carbohydrate structures attached to proteins or lipids, play pivotal roles in cellular communication and recognition processes. The ability to modify and study these structures has opened new avenues in drug discovery and diagnostics. Researchers have leveraged 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose as a precursor in synthesizing glycan mimetics that can interact with specific biological targets. These mimetics are being investigated for their potential in modulating immune responses and inhibiting pathogenic interactions.
The structural integrity provided by the benzoyl groups also makes 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose a valuable candidate for studying enzyme mechanisms involving glycosidases. These enzymes are crucial for breaking down glycans and have been implicated in various diseases. By using this derivative as a substrate or inhibitor, scientists can gain insights into the catalytic processes and substrate specificity of glycosidases. Such studies contribute to the development of enzyme inhibitors for therapeutic purposes.
Moreover, the pharmaceutical industry has shown interest in 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose due to its potential as a building block for novel drug candidates. The glucopyranose core is a common motif in many bioactive molecules. Functionalized derivatives like this one can be further modified to create complex structures with desired pharmacological properties. For instance, researchers have explored its use in developing antiviral agents by incorporating it into sugar-based inhibitors that target viral enzymes.
Recent studies have also demonstrated the role of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose in materials science. Its ability to form stable crystalline structures has been exploited in creating novel polymers and coatings with enhanced mechanical and chemical resistance. These materials find applications in various industries where durability and stability are paramount.
The chemical properties of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose make it an excellent candidate for studying host-guest interactions using molecular recognition principles. The hydrophobic nature of the benzoyl groups allows it to interact with hydrophobic pockets in biological targets while maintaining solubility due to the polar glucose backbone. This balance has been utilized in designing molecular containers that can encapsulate small molecules or catalysts for controlled release applications.
In conclusion,2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose (CAS No: 64768-20-3) is a multifaceted compound with broad applications across chemistry and biology. Its utility as a protecting group、glycan precursor、enzyme inhibitor、drug candidate,and material component underscores its significance in modern scientific research. As our understanding of glycobiology advances,the demand for well-characterized derivatives like this one is expected to grow,further solidifying its role as an indispensable tool in both academic and industrial settings.
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